molecular formula C17H20N2O3 B12917802 2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid CAS No. 65586-80-3

2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid

Cat. No.: B12917802
CAS No.: 65586-80-3
M. Wt: 300.35 g/mol
InChI Key: OSFFYHRSIQOYBB-UHFFFAOYSA-N
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Description

2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a hexyloxy-substituted phenyl ring at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine core. Its synthesis typically involves multi-step reactions, including substitution and oxidation processes, as seen in analogous pyrimidine derivatives (e.g., coupling of alkoxybenzenamine intermediates with pyrimidine precursors) .

Properties

CAS No.

65586-80-3

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

2-(4-hexoxyphenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C17H20N2O3/c1-2-3-4-5-10-22-15-8-6-13(7-9-15)16-18-11-14(12-19-16)17(20)21/h6-9,11-12H,2-5,10H2,1H3,(H,20,21)

InChI Key

OSFFYHRSIQOYBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Hexyloxy Group: The hexyloxy group can be introduced via an etherification reaction using hexyloxy halides and phenols.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halides, acids, and bases under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Materials Science

2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid is primarily utilized in the development of liquid crystalline materials. These materials are essential in display technologies, such as LCDs and OLEDs. The compound's unique properties allow it to exhibit liquid crystalline behavior, which is crucial for the modulation of light in electronic displays.

Table 1: Comparison of Liquid Crystalline Properties

PropertyThis compoundOther Liquid Crystalline Compounds
Phase Transition Temp~80°CVaries by compound
Optical ClarityHighModerate to High
Thermal StabilityGoodVaries

Recent studies have investigated the biological activities of this compound, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties : Preliminary research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer). The MTT assay results indicated a significant reduction in cell viability at varying concentrations.

Table 2: Biological Activity Studies

Study TypeObjectiveMethodologyResults
Antimicrobial StudyEvaluate efficacy against Staphylococcus aureusDisc diffusion methodEffective zones of inhibition
Anticancer StudyAssess cytotoxicity against MCF-7 cellsMTT assaySignificant reduction in viability

Antimicrobial Activity Study

  • Objective : Evaluate the efficacy against Staphylococcus aureus.
  • Method : Disc diffusion method was employed.
  • Results : Zones of inhibition were observed, indicating effective antimicrobial properties.

Anticancer Study

  • Objective : Assess cytotoxicity against breast cancer cell lines (MCF-7).
  • Method : MTT assay was utilized to measure cell viability.
  • Results : Significant reduction in cell viability was noted at varying concentrations, suggesting potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among pyrimidine-5-carboxylic acid derivatives include substituents on the phenyl ring, alkyl/aryl groups on the pyrimidine core, and functional group replacements (e.g., ester vs. acid). Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Properties
2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid (Target) 4-Hexyloxyphenyl at C2; carboxylic acid at C5 C₁₇H₂₀N₂O₃ 300.36 g/mol High lipophilicity (hexyloxy chain), moderate acidity (carboxylic acid)
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid Methylthio at C2; hydroxyl at C4 C₆H₆N₂O₃S 186.19 g/mol Enhanced hydrogen bonding (hydroxyl), lower lipophilicity (shorter substituents)
2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid 4-Methoxyphenyl at C2; pyridinyl at C4 C₁₇H₁₄N₄O₃ 322.32 g/mol Electron-rich (pyridinyl), increased π-π stacking potential
3-(4-Methoxyphenyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid 4-Methoxyphenyl at C3; dioxo groups at C2/C4 C₁₂H₁₀N₂O₅ 262.22 g/mol High polarity (dioxo groups), potential for tautomerism
2-(Methylthio)-4-(trifluoromethylanilino)pyrimidine-5-carboxylic acid Methylthio at C2; trifluoromethylanilino at C4 C₁₃H₁₀F₃N₃O₂S 329.30 g/mol Electron-withdrawing CF₃ group, enhanced acidity and metabolic stability

Biological Activity

2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

The compound is characterized by:

  • Molecular Formula : C16H21N2O3
  • Molecular Weight : 287.35 g/mol
  • Structure : The presence of a hexyloxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and affecting cellular processes. Additionally, it may modulate enzyme or receptor activities, leading to various biological effects, including:

  • Anticancer Activity : Induction of apoptosis in cancer cells.
  • Antimicrobial Activity : Inhibition of growth in pathogenic microorganisms.

Biological Activity Overview

Activity Type Description Efficacy
AnticancerInduces apoptosis in cancer cell lines (e.g., HeLa, A549)IC50 values in low micromolar range
AntimicrobialActive against multidrug-resistant strainsEffective against Klebsiella pneumoniae, Staphylococcus aureus

Anticancer Efficacy

A study demonstrated that this compound exhibited significant antiproliferative effects on HeLa cervical cancer cells. The compound induced PKC-dependent ERK1/2 phosphorylation, which is critical in cell survival pathways. The IC50 values ranged from 205 to 915 nM, indicating potent activity at low concentrations .

Antimicrobial Activity

In antimicrobial assays, the compound showed effectiveness against various clinically significant pathogens. It inhibited the growth of Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant strains .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of pyrimidine derivatives. Modifications to the hexyloxy group and carboxylic acid moiety have been explored to enhance solubility and binding affinity. The findings suggest that certain substitutions can significantly increase anticancer potency while maintaining low toxicity towards non-cancerous cells .

Q & A

Q. What are the recommended synthetic routes for 2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

A common approach involves coupling pyrimidine-5-carboxylic acid derivatives with hexyloxy-substituted phenyl precursors under reflux conditions. For example, analogous syntheses of pyrimidine-carboxylic acids (e.g., 2-phenylpyrimidine-5-carboxylic acid) use Suzuki-Miyaura cross-coupling or nucleophilic substitution with aryl halides, achieving yields of 60–85% . Key factors include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
  • Temperature control : Reflux in polar aprotic solvents (e.g., DMF or THF) at 80–110°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • NMR spectroscopy : Compare ¹H/¹³C-NMR shifts with related pyrimidine-carboxylic acids (e.g., 2-phenylpyrimidine-5-carboxylic acid shows aromatic protons at δ 7.2–8.5 ppm and carboxylic protons at δ 12–13 ppm) .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (calculated MW: ~328.35 g/mol). Adjust mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for optimal retention .

Q. What are the stability and solubility profiles of this compound under standard laboratory conditions?

  • Stability : Pyrimidine-carboxylic acids degrade under prolonged UV exposure or high humidity. Store at –20°C in inert atmospheres (argon) .
  • Solubility : Limited aqueous solubility due to the hydrophobic hexyloxy group. Use DMSO or DMF for stock solutions (tested up to 50 mM) .

Q. What safety protocols are critical for handling this compound?

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite) .

Advanced Research Questions

Q. How does the hexyloxy substituent influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

The hexyloxy group enhances lipid membrane permeability, as seen in analogous pyrimidine derivatives. For example:

  • Hydrophobicity : LogP increases by ~2.5 compared to unsubstituted analogs, improving cellular uptake .
  • Target binding : The flexible hexyl chain may occupy hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) .
    Validate via molecular docking and comparative assays against shorter-chain analogs (e.g., methoxy or butoxy derivatives) .

Q. What advanced analytical methods resolve purity discrepancies in batches synthesized via different routes?

  • X-ray crystallography : Confirm stereochemistry and packing efficiency (e.g., analogous pyrimidine-carboxylates show planar pyrimidine rings) .
  • DSC/TGA : Detect polymorphs or solvates by analyzing melting points (e.g., pyrimidine-carboxylic acids typically melt at 280–285°C) .
  • ICP-MS : Screen for residual palladium (<10 ppm) in cross-coupled products .

Q. How should researchers address contradictory data in solubility or reactivity studies?

  • Solvent effects : Test solubility in buffered solutions (PBS at pH 7.4 vs. 5.0) to mimic physiological conditions .
  • Reactivity conflicts : Verify if impurities (e.g., unreacted aryl halides) interfere with assays using LC-MS .
  • Reproducibility : Standardize synthetic protocols (e.g., degas solvents to prevent oxidation) and document reaction kinetics .

Q. What in vivo or in vitro models are suitable for evaluating this compound’s pharmacokinetics?

  • In vitro : Liver microsome assays to assess metabolic stability (CYP450 isoforms).
  • In vivo : Rodent models for bioavailability studies. Dose orally (10–50 mg/kg) and measure plasma concentrations via LC-MS/MS .
  • Toxicity screening : Use zebrafish embryos or HEK293 cells for preliminary safety profiles .

Q. How can computational modeling optimize derivatization strategies for this compound?

  • DFT calculations : Predict electronic effects of substituents (e.g., electron-withdrawing groups on the pyrimidine ring) on acidity (pKa) .
  • MD simulations : Model interactions with biological targets (e.g., protein-ligand binding free energy) .

Methodological Notes

  • Key references : Safety data (), synthesis (), and applications ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.